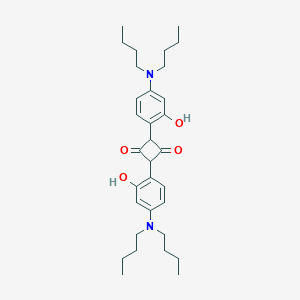
Tetrabutyl squarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl squarate is a chemical compound that belongs to the class of squaric acid derivatives. It has a molecular formula of C16H26O4 and a molecular weight of 290.38 g/mol. Tetrabutyl squarate is commonly used in scientific research, particularly in the field of organic chemistry, due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of tetrabutyl squarate is not fully understood, but it is believed to act as a nucleophile in organic synthesis reactions. It may also act as a catalyst or a reactant in certain reactions, depending on the specific conditions and reactants involved.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tetrabutyl squarate, as it is primarily used in scientific research and not for medicinal purposes. However, some studies have suggested that tetrabutyl squarate may have potential applications in the development of new drugs or treatments for certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetrabutyl squarate in lab experiments is its versatility and potential for use in a wide range of reactions and applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on tetrabutyl squarate, including its use in the development of new materials and its potential applications in drug development. Further studies are needed to fully understand its mechanism of action and potential benefits and limitations. Additionally, research on the synthesis of tetrabutyl squarate and its derivatives may lead to the development of more efficient and cost-effective methods for producing these compounds.
Synthesemethoden
There are several methods for synthesizing tetrabutyl squarate, including the reaction of squaric acid with butanol in the presence of a catalyst, as well as the reaction of butyl acrylate with squaric acid. The latter method is considered to be more efficient and cost-effective, as it produces higher yields of tetrabutyl squarate.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl squarate has a wide range of potential applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. Tetrabutyl squarate has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
121289-36-9 |
|---|---|
Produktname |
Tetrabutyl squarate |
Molekularformel |
C32H46N2O4 |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
2,4-bis[4-(dibutylamino)-2-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H46N2O4/c1-5-9-17-33(18-10-6-2)23-13-15-25(27(35)21-23)29-31(37)30(32(29)38)26-16-14-24(22-28(26)36)34(19-11-7-3)20-12-8-4/h13-16,21-22,29-30,35-36H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
GMDZOEQOTJOQIL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
Kanonische SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |
Andere CAS-Nummern |
121289-36-9 |
Synonyme |
1,3-bis(4-dibutylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetrabutyl squarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



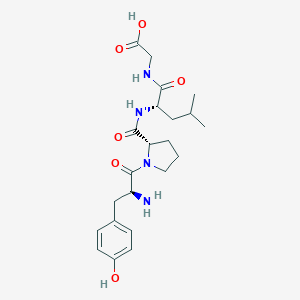
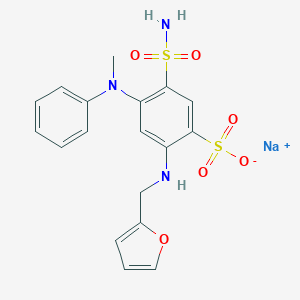
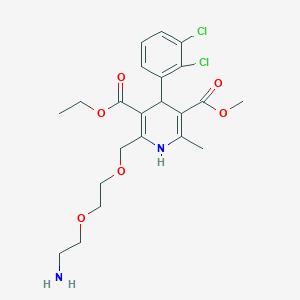
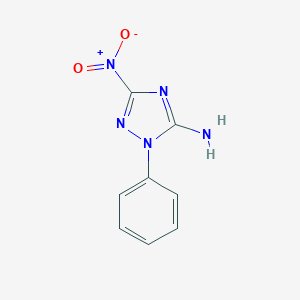
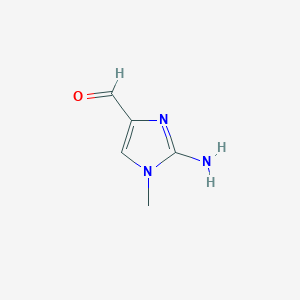
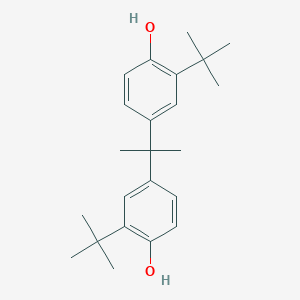
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
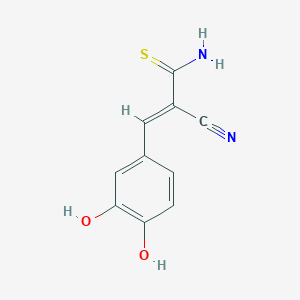
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)
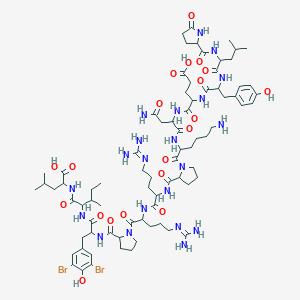
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)